molecular formula C16H19N3O2 B497116 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957495-10-2

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497116
CAS No.: 957495-10-2
M. Wt: 285.34g/mol
InChI Key: ANJSRLRLVCHNKX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.

    Step 1: The 4-acetylphenylamine is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-acetylphenyl)acrylamide.

    Step 2: The N-(4-acetylphenyl)acrylamide is then subjected to a Michael addition reaction with 3,5-dimethyl-1H-pyrazole under basic conditions to yield N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(4-carboxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

    Reduction: Formation of N-(4-(1-hydroxyethyl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the methyl groups on the pyrazole ring.

    N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an additional methylene group in the propanamide chain.

Uniqueness

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from similar compounds that may lack one or more of these features.

Biological Activity

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known by its CAS number 957495-10-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₂
Molecular Weight 285.34 g/mol
CAS Number 957495-10-2
Density Not available
Boiling Point Not available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent under either acidic or basic conditions.
  • Acetylation of the Phenyl Group : The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
  • Coupling Reaction : The acetylated phenyl group is coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : Similar studies have highlighted its analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .

The biological activity of this compound is thought to involve interaction with specific molecular targets. The mechanism may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammation and pain pathways.
  • Receptor Modulation : It could potentially bind to specific receptors involved in pain perception and inflammatory responses, thereby modulating their activity.

Comparative Studies

In comparative studies with related compounds such as N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, this compound has shown unique properties that may enhance its therapeutic potential. The structural differences contribute to variations in biological activity and pharmacokinetics.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anti-inflammatory Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema compared to controls, indicating strong anti-inflammatory properties .
  • Toxicity Profile : Toxicity assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated groups .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-10-12(2)19(18-11)9-8-16(21)17-15-6-4-14(5-7-15)13(3)20/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJSRLRLVCHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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